(2-acetyloxy-2-methylpropyl) 3-oxobutanoate
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Overview
Description
(2-acetyloxy-2-methylpropyl) 3-oxobutanoate, also known as 3-oxo-butanoic acid 2-(acetyloxy)-2-methylpropyl ester, is a chemical compound with the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol . This compound is a light-yellow oil that is soluble in various organic solvents such as acetone, chloroform, dichloromethane, ethyl acetate, and methanol . It is primarily used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxobutanoic acid 2-acetoxy-2-methylpropyl ester typically involves the esterification of 3-oxobutanoic acid with 2-acetoxy-2-methylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 3-oxobutanoic acid 2-acetoxy-2-methylpropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-acetyloxy-2-methylpropyl) 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(2-acetyloxy-2-methylpropyl) 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on potential therapeutic agents and drug development often involves this compound.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 3-oxobutanoic acid 2-acetoxy-2-methylpropyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-oxobutanoic acid, which can then participate in various biochemical reactions. The compound’s reactivity is influenced by the presence of the acetoxy and methyl groups, which can modulate its interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- Isobutyl acetoacetate
- Isobutyl 3-ketobutanoate
- Isobutyl 3-ketobutyrate
Uniqueness
(2-acetyloxy-2-methylpropyl) 3-oxobutanoate is unique due to its specific ester and ketone functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of solubility, stability, and versatility in synthetic applications .
Properties
IUPAC Name |
(2-acetyloxy-2-methylpropyl) 3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUSSQJYTJBVNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC(C)(C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652665 |
Source
|
Record name | 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106685-66-9 |
Source
|
Record name | 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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